4,4'-(吡啶-2,6-二基)二苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

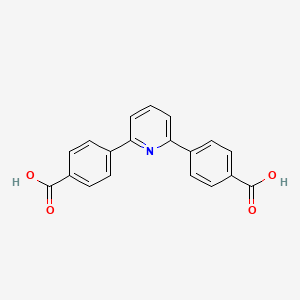

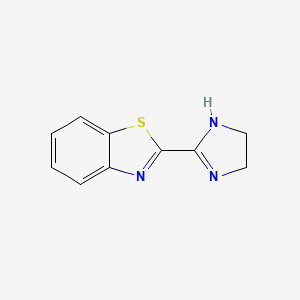

4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It contains a bipyridine unit .

Synthesis Analysis

This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is complex. It has been used as a linker to construct three-dimensional metal–organic frameworks (MOFs) .Chemical Reactions Analysis

In the synthesis of non-planar PBI copolymers, the 4,4’-(Pyridine-2,6-diyl)dibenzoic acid plays a crucial role. The compound reacts with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions to form the copolymers .科学研究应用

燃料电池中的聚苯并咪唑膜:Sun 等人(2016 年)的一项研究发现,4,4'-[(4,4'-联吡啶)-2,6-二基]二苯甲酸在聚苯并咪唑 (PBI) 共聚物中使用时,表现出优异的溶解性和高质子传导率,使其成为高温聚合物电解质膜燃料电池 (HT-PEMFC) 中有价值的组分 (Sun 等人,2016 年)。

用于传感和磁性的配位聚合物:Yan 等人(2020 年)在配位聚合物的合成中使用了 4,4'-(4-(3-羧基苯基)吡啶-2,6-二基)二苯甲酸,展示了在发光传感和磁性方面的应用 (Yan 等人,2020 年)。

N-杂环双卡宾及其银(I)配合物的形成:Caballero 等人(2001 年)描述了 1,1'-(吡啶-2,6-二基)双(3-苄基-2,3-二氢-1H-咪唑-2-亚甲基)(一种新的多齿 N-杂环双卡宾)及其银(I)配合物衍生物的合成,表明其在无机化学中形成配合物的潜力 (Caballero 等人,2001 年)。

用于气体吸附的金属-羧酸盐骨架:Wei 等人(2014 年)报道了使用吡啶二羧酸衍生物(包括 4,4'-(吡啶-2,6-二基)二苯甲酸)创建了新的金属-羧酸盐骨架,可用于气体吸附应用 (Wei 等人,2014 年)。

燃料电池用聚苯并咪唑膜:Fang 等人(2016 年)使用 4,4'-(吡啶-2,6-二基双(氧基))二苯甲酸开发了一种新型的含吡啶的聚苯并咪唑膜。该膜表现出优异的热稳定性和高质子传导率,使其适用于高温聚合物电解质膜燃料电池 (Fang 等人,2016 年)。

席夫碱合成及金属配合物:Kakanejadifard 等人(2013 年)用 4,4'-(吡啶-2,6-二基)二苯甲酸合成了一种席夫碱,探索了其与各种金属离子形成稳定配合物的潜力,这在配位化学中具有重要意义 (Kakanejadifard 等人,2013 年)。

金属有机骨架中的配体修饰:Zhang 等人(2016 年)在配体修饰中使用了 4,4'-(吡啶-2,6-二基)二苯甲酸来合成不同的二维金属有机骨架,证明了其在这些骨架的结构多样化中的作用 (Zhang 等人,2016 年)。

作用机制

Target of Action

It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.

Mode of Action

The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.

Biochemical Pathways

It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.

属性

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFCVEFEYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698194 |

Source

|

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-06-5 |

Source

|

| Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)